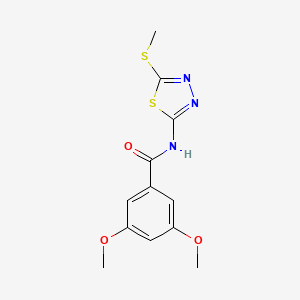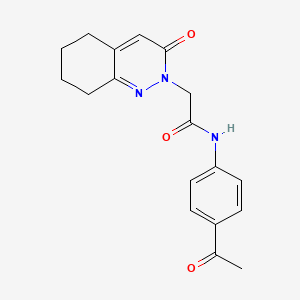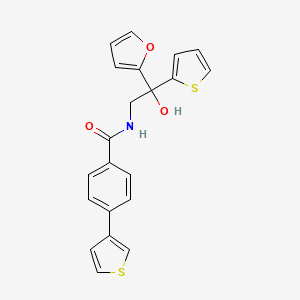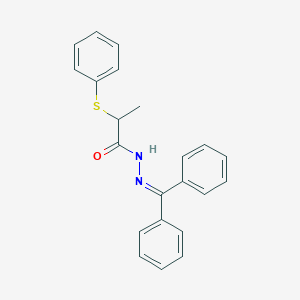![molecular formula C32H33N3O6 B2592546 (11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321923-70-9](/img/structure/B2592546.png)
(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C32H33N3O6 and its molecular weight is 555.631. The purity is usually 95%.
BenchChem offers high-quality (11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Inhibitors and Biological Activity
Research has identified novel series of related compounds exhibiting selective inhibition properties and biological activities. For instance, novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing potential for oral administration due to their ADME properties, which could provide insights into the compound's use in probing ATM inhibition in vivo and its efficacy in combination with DNA strand break (DSB) inducing agents (Degorce et al., 2016). Additionally, polymorphic modifications of related compounds have been analyzed, revealing differences in crystal packing and organization levels, which could offer a deeper understanding of the structural versatility and potential pharmaceutical applications (Shishkina et al., 2018).
Synthesis and Antimicrobial Activity
The synthesis of novel compounds, including related pyrano[2,3-c]pyridine-3-carboxamides, has demonstrated significant antibacterial and antifungal activities, comparable or even superior to standard drugs. This indicates the potential of utilizing these compounds in the development of new antimicrobial agents (Zhuravel et al., 2005).
Chemotherapeutic Potential
Derivatives of related structures have shown potent cytotoxic properties against various cancer cell lines, with certain compounds achieving IC50 values in the low nanomolar range. This suggests the potential application of the compound for cancer therapy, particularly when tailored for specific tumor types (Deady et al., 2003).
Structural Analyses and Applications
Extensive structural analyses of related compounds, including the study of their polymorphic modifications and interactions within the crystal phase, provide valuable insights into the compound's chemical behavior. This knowledge can be applied to the design of materials with tailored properties for specific scientific or industrial applications (Shishkina et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O6/c1-37-25-12-6-5-11-24(25)34-31(36)23-16-20-15-19-9-7-13-35-14-8-10-22(28(19)35)29(20)41-32(23)33-21-17-26(38-2)30(40-4)27(18-21)39-3/h5-6,11-12,15-18H,7-10,13-14H2,1-4H3,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFJQMAFPWVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC(=C(C(=C6)OC)OC)OC)CCCN5CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2592463.png)
![Tert-butyl 4-[2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2592464.png)


![3-(cyclopropylmethoxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine-1-carboxamide](/img/structure/B2592468.png)


![ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/no-structure.png)
![(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2592474.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2592475.png)



